molecular formula C18H18N4O3 B11611302 Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11611302
M. Wt: 338.4 g/mol
InChI Key: ZUBHQTQLWFLJIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imino and allyl groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane.

Scientific Research Applications

ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

ETHYL 1-ALLYL-2-IMINO-10-METHYL-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE can be compared with similar compounds such as:

These compounds share a similar core structure but differ in the substituents attached to the dipyridopyrimidine ring, which can influence their chemical and biological properties.

Biological Activity

Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a tricyclic structure with multiple nitrogen atoms and functional groups including an imino group and carbonyl functionalities. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 368.43 g/mol. The intricate structure allows for diverse interactions with biological targets, making it significant in medicinal research.

Property Details
Molecular FormulaC20H24N4O3
Molecular Weight368.43 g/mol
Key Functional GroupsImino group, carbonyl functionalities

Mechanisms of Biological Activity

Preliminary studies suggest that Ethyl 6-imino-11-methyl-2-oxo exhibits notable antimicrobial and anticancer properties. The proposed mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It is hypothesized to bind to various receptors, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Antimicrobial Activity

A study conducted by demonstrated that derivatives of the triazatricyclo framework exhibit significant antimicrobial activity against various bacterial strains. The study highlighted the importance of the substituents on the tricyclic structure in enhancing biological activity.

Anticancer Properties

Research published in explored the anticancer potential of similar compounds within this chemical class. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Ethyl 6-imino-11-methyl-2-oxo typically involves multi-step organic reactions such as the Biginelli reaction. Variations in substituents significantly affect the biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Biological Activity
Ethyl 6-imino-11-methylC20H24N4O3Antimicrobial, Anticancer
Ethyl 7-cyclohexyl iminoC20H24N4O3Similar activity profile
Ethyl 6-imino -propan -2 -ylC18H20N4OReduced activity

The unique combination of functional groups in Ethyl 6-imino-11-methyl sets it apart from similar compounds, enhancing its solubility and stability while providing distinct reactivity profiles .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C18H18N4O3/c1-4-8-21-14(19)12(18(24)25-5-2)10-13-16(21)20-15-11(3)7-6-9-22(15)17(13)23/h4,6-7,9-10,19H,1,5,8H2,2-3H3

InChI Key

ZUBHQTQLWFLJIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC=C

Origin of Product

United States

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